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Compound of Interest

Compound Name: ATM-1001

Cat. No.: B605671 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the selectivity profile of potent ATM

kinase inhibitors, with a focus on M3541 as a primary example of a highly selective compound.

It includes quantitative data, detailed experimental methodologies, and visualizations of the

relevant biological pathways and experimental workflows.

Introduction
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response

(DDR), playing a central role in initiating cell cycle arrest, DNA repair, or apoptosis following

DNA double-strand breaks (DSBs).[1] Due to its function in maintaining genomic integrity,

inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain

chemotherapies. A key challenge in developing ATM inhibitors for clinical use is ensuring high

selectivity to minimize off-target effects. This guide explores the selectivity of a new class of

potent and selective ATM inhibitors, exemplified by M3541.

Data Presentation: Kinase Selectivity Profile
The selectivity of an inhibitor is a critical determinant of its therapeutic window. M3541, a

reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-one inhibitor of ATM kinase, has been shown to

be both highly potent and selective.[1]

Table 1: Potency of M3541 against ATM and Selectivity against Related PIKK Family Kinases
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Kinase Target IC50 (nM)
Fold Selectivity vs.
ATM

ATP Concentration

ATM 0.25 - Km (10 µM)

ATM 5.5 - 1 mM

DNA-PK 15 60x Km

ATR >1000 >4000x Km

mTOR >1000 >4000x Km

PI3Kα >1000 >4000x Km

PI3Kβ >1000 >4000x Km

PI3Kγ >1000 >4000x Km

PI3Kδ >1000 >4000x Km

Data sourced from a 2022 study on a new class of selective ATM inhibitors.[1]

Table 2: Broad Kinase Panel Selectivity of M3541

Screening Concentration
Number of Kinases
Screened

Kinases with >50%
Inhibition

1 µM 292
ARK5, FMS, FMSY969C,

CLK2

This broad panel screening demonstrates the high selectivity of M3541, with only four other

kinases showing significant inhibition at a concentration approximately 4000-fold higher than its

ATM IC50.[1]

Mandatory Visualizations
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Caption: ATM activation by DNA DSBs and subsequent signaling, inhibited by M3541.
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Caption: A two-tiered approach to determine kinase inhibitor selectivity.

Experimental Protocols: Biochemical Kinase
Inhibition Assay
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The following describes a representative protocol for determining the potency and selectivity of

a kinase inhibitor like M3541 using a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay, a common method in drug discovery.

Objective: To determine the IC50 value of an inhibitor against ATM kinase and a panel of other

kinases.

Materials:

Kinase: Recombinant human ATM kinase (and other kinases for selectivity panel).

Substrate: A specific peptide or protein substrate for the kinase that can be phosphorylated

(e.g., a biotinylated p53-derived peptide).

ATP: Adenosine triphosphate.

Inhibitor: Test compound (e.g., M3541) serially diluted in DMSO.

Detection Reagents:

Europium-labeled anti-phospho-substrate antibody (Donor).

Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (Acceptor).

Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35, 2 mM DTT).

Plates: Low-volume 384-well assay plates.

Methodology:

Compound Preparation:

Create a 10-point, 3-fold serial dilution of M3541 in 100% DMSO.

Further dilute the compound solutions into the kinase reaction buffer to create a 4x final

concentration stock.
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Kinase Reaction Setup:

Add 2.5 µL of the 4x compound solution to the wells of the 384-well plate. Include "no

inhibitor" (DMSO only) and "no enzyme" controls.

Prepare a 2x kinase/substrate solution in kinase reaction buffer. Add 5 µL of this solution

to each well.

Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (at the Km concentration

for the specific kinase) to each well. The final reaction volume is 10 µL.

Mix gently and incubate the plate at room temperature for a specified time (e.g., 60

minutes).

Detection:

Prepare a detection solution containing the Europium-labeled antibody and Streptavidin-

APC in a buffer with EDTA to stop the kinase reaction.

Add 10 µL of the detection solution to each well.

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Data Acquisition:

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two

wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

Data Analysis:

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the

concentration of the inhibitor required to reduce kinase activity by 50%.
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This protocol, when applied across a broad panel of kinases, provides the quantitative data

necessary to build a comprehensive selectivity profile as shown in Tables 1 and 2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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